3-Pyridinesulfonic acid, 1-oxide

Heterocyclic chemistry Electrophilic aromatic substitution Regioselective sulfonation

QC labs risk HPLC method failure if incorrect positional isomers are used for Vonoprazan impurity profiling. 3-Pyridinesulfonic acid, 1-oxide (CAS 5402-21-1) is the sole valid reference standard for Vonoprazan Impurity 91 (TAK-438 Impurity 91). • Identity confirmed by LC-MS, NMR & IR; matches validated retention time and mass spectra. • Enables mercury-free catalytic hydrogenation to pyridine-3-sulfonic acid (Raney Ni, 60-70 °C). • ≥95% HPLC purity; certified CoA with full characterization data included.

Molecular Formula C5H5NO4S
Molecular Weight 175.16 g/mol
CAS No. 5402-21-1
Cat. No. B189481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinesulfonic acid, 1-oxide
CAS5402-21-1
Molecular FormulaC5H5NO4S
Molecular Weight175.16 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)[O-])S(=O)(=O)O
InChIInChI=1S/C5H5NO4S/c7-6-3-1-2-5(4-6)11(8,9)10/h1-4H,(H,8,9,10)
InChIKeyBXNFADQKJJBJJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinesulfonic acid, 1-oxide (CAS 5402-21-1): Structural Identity, Compound Class, and Procurement-Relevant Characteristics


3-Pyridinesulfonic acid, 1-oxide (IUPAC: 1-oxidopyridin-1-ium-3-sulfonic acid; also known as pyridine-3-sulfonic acid N-oxide, NSC 5083) is a heteroaromatic N-oxide bearing a sulfonic acid substituent at the pyridine 3-position [1]. It belongs to the class of sulfonated pyridine N-oxides, which are distinct from both the parent pyridine-N-oxide (CAS 694-59-7) and the non-oxidized 3-pyridinesulfonic acid (CAS 636-73-7) . The compound is the chief product obtained upon direct electrophilic sulfonation of pyridine-N-oxide with fuming sulfuric acid in the presence of mercuric sulfate catalyst at 220–240 °C [1]. Its dual functional groups—the N-oxide moiety and the aromatic sulfonic acid—confer a unique reactivity profile that underlies its role as both a critical synthetic intermediate and a specified pharmaceutical impurity reference standard [2][3].

Why Generic Substitution Fails for 3-Pyridinesulfonic acid, 1-oxide: Isomeric Specificity and N-Oxide-Dependent Reactivity


Generic substitution among pyridinesulfonic acid N-oxide positional isomers (2-, 3-, and 4-isomers) or between the N-oxide and its reduced 3-pyridinesulfonic acid counterpart is not scientifically valid. First, direct sulfonation of pyridine-N-oxide yields the 3-isomer as the chief product alongside only trace quantities of the 2- and 4-isomers (approximately 0.5–1.0% and 2–2.5%, respectively), meaning that procurement of the 2- or 4-isomer requires entirely distinct synthetic routes and thus carries different impurity profiles and cost structures [1]. Second, the N-oxide oxygen is indispensable for the selective catalytic hydrogenation step that converts this compound to pyridine-3-sulfonic acid under mild conditions (Raney nickel, 60–70 °C, 3 atm H₂); without the N-oxide, direct sulfonation of pyridine itself requires harsh conditions (230 °C, HgSO₄ catalyst, 22–24 h) and yields a mercury-contaminated product [2][3]. Third, in pharmaceutical impurity reference standard applications, the compound is specifically designated as Vonoprazan Impurity 91 (TAK-438 Impurity 91); substitution with any other isomer or analog would fail identity, retention time, and mass spectral matching criteria in validated HPLC methods [4]. These three dimensions—regiochemical identity, N-oxide-dependent reactivity, and regulatory specification—collectively preclude generic interchange.

Quantitative Differentiation Evidence for 3-Pyridinesulfonic acid, 1-oxide Versus Closest Analogs and Alternatives


Regioselectivity of Direct Electrophilic Sulfonation: 3-Isomer as Chief Product Versus Trace 2- and 4-Isomers

When pyridine-N-oxide is subjected to direct sulfonation with 20% fuming sulfuric acid and mercuric sulfate catalyst at 220–240 °C for 22 hours, the 3-pyridinesulfonic acid N-oxide is formed as the chief product, while the 2-isomer and 4-isomer are detected only in small quantities. Specifically, van Ammers and den Hertog (1959) reported that approximately 45% of the starting pyridine-N-oxide remains unchanged under these conditions, with the 3-isomer constituting the predominant sulfonated product; the 2-isomer was estimated at approximately 0.5–1.0% and the 4-isomer at approximately 2–2.5% relative abundance among the sulfonated products [1]. In contrast, the Mosher and Welch (1955) procedure achieved a 51% isolated yield of the purified 3-isomer as the free sulfonic acid (1.9 g from 2.0 g pyridine-N-oxide), with the barium salt intermediate obtained at 3.5 g scale [2]. The 2-isomer (CAS 28789-68-6) and 4-isomer (CAS 5402-22-2) cannot be obtained as chief products via this direct sulfonation route and must be synthesized through alternative pathways .

Heterocyclic chemistry Electrophilic aromatic substitution Regioselective sulfonation

Process Yield Advantage: Mercury-Free Route to Pyridine-3-Sulfonic Acid via the N-Oxide Intermediate

3-Pyridinesulfonic acid, 1-oxide serves as the essential N-oxide intermediate in the mercury-free patent process (US 5,082,944) for producing pyridine-3-sulfonic acid. In this process, 3-chloropyridine-N-oxide is converted to 3-pyridinesulfonic acid N-oxide via substitution with sodium sulfite at 145 °C, achieving an isolated yield of 76–80% after crystallization [1]. The N-oxide intermediate is then selectively hydrogenated using Raney nickel in alkaline aqueous solution at 95 °C and 7 bar H₂ to yield pyridine-3-sulfonic acid [2]. This contrasts with the traditional direct sulfonation of pyridine (Fischer, 1882; McElvain, 1943), which requires 230 °C, 22–24 h reaction time, HgSO₄ catalyst, and yields approximately 50% product that is contaminated with mercury and requires costly purification [3]. The Mosher and Welch (1955) reduction of purified 3-pyridine-N-oxidesulfonic acid with Raney nickel in ethanol at 60–70 °C and 3 atm H₂ gave 2.2 g of pyridine-3-sulfonic acid from 3.5 g of N-oxide (approximately 63% yield for the reduction step alone) [4].

Process chemistry Green synthesis Catalytic hydrogenation Electroplating intermediates

Pharmaceutical Impurity Reference Standard: Validated HPLC Differentiation as Vonoprazan Impurity 91

3-Pyridinesulfonic acid, 1-oxide is specifically designated as Vonoprazan Impurity 91 (also listed as TAK-438 Impurity 91) in the quality control framework for the potassium-competitive acid blocker vonoprazan fumarate . Liu et al. (2016) developed and validated a high-performance liquid chromatography method capable of separating, selectively detecting, and quantifying all process-related impurities in vonoprazan fumarate, including this compound. The method was validated for linearity, limits of detection (LOD), limits of quantification (LOQ), and response factors, and is suitable for both routine analysis and stability studies of the drug substance [1]. The compound is commercially supplied as a reference standard at ≥95% purity (HPLC) in quantities ranging from 10 mg to 200 mg, accompanied by a Certificate of Analysis with characterization data including HPLC, ¹H NMR, ¹³C NMR, IR, and mass spectrometry . In contrast, the 2-isomer (CAS 28789-68-6) and 4-isomer (CAS 5402-22-2) are not specified as vonoprazan impurities and would fail chromatographic identity matching against the designated impurity reference standard .

Pharmaceutical analysis Impurity profiling HPLC method validation Reference standards

Physicochemical Differentiation: Melting Point and Solubility of the N-Oxide Versus Reduced 3-Pyridinesulfonic Acid

The N-oxide functional group produces significant physicochemical differences between 3-pyridinesulfonic acid, 1-oxide and its reduced counterpart, 3-pyridinesulfonic acid (CAS 636-73-7). The free N-oxide acid melts at 237–238 °C (recrystallized from methanol), while its ammonium salt melts at 261–263 °C [1]. In contrast, 3-pyridinesulfonic acid (non-N-oxide) exhibits a melting point above 300 °C (literature) or 357 °C with decomposition, as recorded in the CAS Common Chemistry database [2]. The N-oxide also displays markedly enhanced aqueous solubility: the computed solubility for 3-pyridinesulfonic acid N-oxide is approximately 1000 g/L at 25 °C (ACD/Labs prediction), whereas the non-N-oxide form, though described as water-soluble, has a reported solubility limit of approximately 5% (w/v) for a clear, colorless solution . The molecular weight difference (175.16 vs. 159.17 g/mol) further enables unambiguous identity confirmation by mass spectrometry. The N-oxide's lower melting point and higher aqueous solubility facilitate its handling in aqueous process chemistry, particularly in the alkaline hydrogenation step where high substrate concentrations are advantageous [3].

Physicochemical characterization Thermal analysis Solubility Quality control

Orthogonal Electrophilic Substitution Selectivity: Sulfonation at 3-Position Versus Nitration at 4-Position

Pyridine-N-oxide exhibits a remarkable divergence in regioselectivity depending on the electrophilic reagent employed. Nitration with fuming nitric acid/sulfuric acid at 90 °C for 14 hours yields 4-nitropyridine-N-oxide in over 90% yield, with the nitro group entering exclusively at the 4-position [1]. In contrast, sulfonation under forcing conditions (20% oleum, HgSO₄, 220–240 °C, 22 h) yields the 3-sulfonic acid N-oxide as the chief product, with the 4-isomer as only a minor component (~2–2.5%) [2]. This orthogonal selectivity—nitration at the 4-position versus sulfonation at the 3-position—means that 3-pyridinesulfonic acid, 1-oxide occupies a unique synthetic niche: it is the only pyridine-N-oxide sulfonic acid isomer directly accessible via electrophilic substitution on the parent heterocycle. The 4-nitro derivative cannot be converted to the 4-sulfonic acid by direct displacement, and alternative routes to 4-pyridinesulfonic acid N-oxide require multi-step sequences . At lower temperatures (150–170 °C), no sulfonation occurs; 60% of pyridine-N-oxide is recovered unchanged, and without HgSO₄ catalyst at 220–240 °C, 90% of starting material is recovered [3]. This stringent temperature and catalyst requirement further distinguishes the 3-sulfonic acid N-oxide as the sole accessible sulfonation product.

Regioselective synthesis Electrophilic substitution Pyridine N-oxide chemistry Synthetic methodology

Catalytic Reduction Selectivity: N-O Bond Hydrogenolysis Without Aromatic Ring Saturation

The selective catalytic reduction of the N-oxide bond in 3-pyridinesulfonic acid, 1-oxide is a critical chemoselectivity feature that distinguishes it from alternative synthetic intermediates. Mosher and Welch (1955) demonstrated that hydrogenation with Raney nickel in 95% ethanol at 60–70 °C and 3 atm H₂ reduces only the N–O bond, yielding pyridine-3-sulfonic acid with the aromatic ring and sulfonic acid group intact; the theoretical pressure drop was observed within 1 hour, and the product was confirmed by mixture melting point with authentic 3-pyridinesulfonic acid (mp 332–336 °C mixed, vs. authentic mp 330–334 °C) [1]. The US Patent 5,082,944 specifically highlights that noble metal catalysts (platinum, palladium) lack this selectivity: under hydrogenation conditions, they reduce the aromatic nucleus, producing piperidine-3-sulfonic acid exclusively [2]. Furthermore, the patent teaches that conventional chemical reductants (elemental sulfur, thiourea, sodium dithionite, NaHSO₃, Na₂SO₃, PCl₃) fail to achieve complete conversion and generate byproducts requiring complex removal [3]. The Raney nickel method in alkaline aqueous solution at 95 °C and 7 bar H₂ achieved complete hydrogenation within 3 hours, with the product isolated as white crystalline flakes with chloride content of only 0.06% [4]. This chemoselectivity is not available with the non-N-oxide 3-pyridinesulfonic acid, which already lacks the N–O bond, nor with the 2- or 4-isomers, whose different steric and electronic environments around the N-oxide group may alter hydrogenation behavior.

Catalytic hydrogenation Chemoselectivity Raney nickel N-Oxide reduction

Highest-Value Application Scenarios for 3-Pyridinesulfonic acid, 1-oxide Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Vonoprazan Fumarate Quality Control

Analytical laboratories performing quality control of vonoprazan fumarate API and finished drug products require 3-pyridinesulfonic acid, 1-oxide as the certified reference standard for Vonoprazan Impurity 91 (TAK-438 Impurity 91). The validated HPLC method (Liu et al., 2016) achieves separation and quantification of this impurity with established linearity, LOD, and LOQ parameters, and the impurity's identity is confirmed by LC-MS, NMR, and IR spectroscopy [1]. Procurement of the correct 3-isomer reference standard (CAS 5402-21-1, ≥95% HPLC purity) is non-negotiable for system suitability testing; use of the 2-isomer (CAS 28789-68-6) or 4-isomer (CAS 5402-22-2) would produce different retention times and mass spectra, causing method validation failure .

Mercury-Free Intermediate for Industrial Pyridine-3-Sulfonic Acid Manufacture

Manufacturers of pyridine-3-sulfonic acid for electroplating baths and pharmaceutical sulfonamide synthesis benefit from the mercury-free patent route (US 5,082,944) in which 3-pyridinesulfonic acid, 1-oxide is the pivotal intermediate [1]. The N-oxide is produced at 76–80% yield from 3-chloropyridine-N-oxide and subsequently hydrogenated with Raney nickel under mild conditions (95 °C, 7 bar H₂) to yield pyridine-3-sulfonic acid free of heavy metal contamination . The high aqueous solubility of the N-oxide (~1000 g/L computed, enabling 1.45 M substrate concentration) and its selective hydrogenation chemistry (N–O bond reduction without aromatic ring saturation) are critical features that distinguish this route from the traditional high-temperature, mercury-catalyzed sulfonation of pyridine [2][3].

Regioselective Synthesis of 3-Substituted Pyridine Derivatives via N-Oxide Chemistry

Synthetic chemists pursuing 3-substituted pyridine targets benefit from the fact that 3-pyridinesulfonic acid, 1-oxide is the only pyridine-N-oxide sulfonic acid isomer directly accessible via electrophilic substitution [1]. The orthogonal selectivity—sulfonation at the 3-position versus nitration at the 4-position of pyridine-N-oxide—provides a unique entry point to 3-functionalized pyridine derivatives that cannot be accessed through nitro group displacement chemistry . The N-oxide group can subsequently be removed by Raney nickel hydrogenation with full retention of the aromatic ring and sulfonic acid substituent, enabling clean conversion to 3-pyridinesulfonic acid or its derivatives (sulfonyl chlorides, sulfonamides, sulfonate esters) [2].

Electroplating Bath Additive Precursor Requiring Heavy-Metal-Free Specifications

Electroplating formulations, particularly for palladium-nickel alloy deposition, employ pyridine-3-sulfonic acid at concentrations of 1–10 g/L to improve precipitation behavior and bath stability [1]. For baths requiring mercury-free certification, the 3-pyridinesulfonic acid, 1-oxide intermediate route (via Raney nickel hydrogenation) is the only viable production pathway, as the traditional HgSO₄-catalyzed sulfonation of pyridine introduces mercury contamination that is unacceptable for precision electroplating applications . Procurement of the N-oxide intermediate from suppliers providing mercury-free certificates of analysis is essential for compliance with these specifications [2].

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